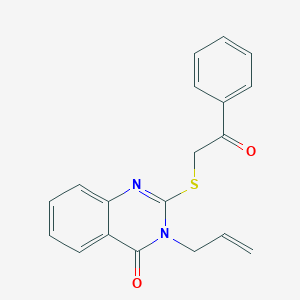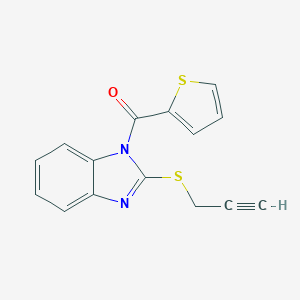
diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate, also known as DAPT, is a chemical compound that has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch pathway plays a crucial role in the development of various organisms, including humans, and its dysregulation has been implicated in numerous diseases, including cancer and Alzheimer's disease. In
科学的研究の応用
Diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate has been widely used in scientific research as a tool to study the Notch signaling pathway. The Notch pathway is a highly conserved signaling pathway that regulates cell fate decisions, proliferation, and differentiation. Dysregulation of the Notch pathway has been implicated in numerous diseases, including cancer and Alzheimer's disease. diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate inhibits the Notch pathway by blocking the gamma-secretase enzyme complex, which is responsible for cleaving the Notch receptor and releasing its intracellular domain. By inhibiting the Notch pathway, diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate has been shown to have therapeutic potential for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
作用機序
The mechanism of action of diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate involves inhibition of the gamma-secretase enzyme complex, which is responsible for cleaving the Notch receptor and releasing its intracellular domain. By inhibiting this process, diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate blocks the downstream signaling of the Notch pathway, which leads to the inhibition of cell proliferation and differentiation. In addition to its effects on the Notch pathway, diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate has also been shown to inhibit other signaling pathways, including the Wnt and Hedgehog pathways.
Biochemical and Physiological Effects:
diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate inhibits cell proliferation and induces apoptosis in a variety of cancer cell lines. In vivo studies have shown that diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate can inhibit tumor growth and metastasis in animal models of cancer. diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, and to improve cardiac function in animal models of heart failure.
実験室実験の利点と制限
One of the main advantages of using diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate in lab experiments is its specificity for the Notch pathway. By selectively inhibiting the Notch pathway, diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate allows researchers to study the effects of Notch signaling in a controlled manner. However, one limitation of using diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate is that it can have off-target effects on other signaling pathways, such as the Wnt and Hedgehog pathways. Additionally, diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate. One area of interest is the development of more specific inhibitors of the Notch pathway, which could have fewer off-target effects than diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate. Another area of interest is the use of diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, there is ongoing research on the role of the Notch pathway in various diseases, which could lead to the development of new therapeutic targets for diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate and other Notch inhibitors.
合成法
The synthesis of diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate involves the condensation of 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalic acid with diethyl oxalate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
特性
IUPAC Name |
diethyl 5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S/c1-3-30-19(28)14-10-15(20(29)31-4-2)12-16(11-14)22-18(27)13-32-21-23-24-25-26(21)17-8-6-5-7-9-17/h5-12H,3-4,13H2,1-2H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUGPLDTUNPAOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-chlorophenyl)ethylidene]-N-[4-(1-naphthylmethyl)-1-piperazinyl]amine](/img/structure/B382388.png)
![N-[(E)-1-(2-furyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B382389.png)

![N-[1-(4-bromophenyl)ethylidene]-N-[4-(1-naphthylmethyl)-1-piperazinyl]amine](/img/structure/B382392.png)
![N-[1-(2-furyl)ethylidene]-N-[4-(2-methoxyphenyl)-1-piperazinyl]amine](/img/structure/B382395.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(2-propynylsulfanyl)-1H-benzimidazole](/img/structure/B382396.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B382397.png)

![3,11-Bis(4-isopropylphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.3]hexadecan-7-one](/img/structure/B382406.png)

![N-(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382409.png)
![Ethyl 4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B382411.png)
![N,N-bis(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382412.png)
![N-(2-hydroxyethyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B382413.png)